molecular formula C22H28ClN5O B2445477 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol CAS No. 904262-94-8

2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B2445477
CAS No.: 904262-94-8
M. Wt: 413.95
InChI Key: UWDYXSODJJDRPG-UHFFFAOYSA-N
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Description

2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a useful research compound. Its molecular formula is C22H28ClN5O and its molecular weight is 413.95. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN5O/c1-22(2,3)19-14-20(27-10-8-26(9-11-27)12-13-29)28-21(25-19)17(15-24-28)16-6-4-5-7-18(16)23/h4-7,14-15,29H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYXSODJJDRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCO)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic molecule belonging to the class of pyrazolo[1,5-a]pyrimidines. Its unique structure includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and various substituents that contribute to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C18H24ClN5OC_{18}H_{24}ClN_{5}O. The structural features include:

Component Description
Core Structure Pyrazolo[1,5-a]pyrimidine
Substituents Tert-butyl and chlorophenyl groups
Functional Groups Piperazine ring and hydroxyl group

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets. Preliminary studies suggest potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in inflammation and cancer progression.

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

  • Anti-inflammatory Effects : The compound has been suggested to exhibit anti-inflammatory activity through modulation of cytokine production.
  • Anticancer Properties : There are indications that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on the biological evaluation of similar compounds within the pyrazolo[1,5-a]pyrimidine class. For instance:

  • Study on Related Compounds : A study investigating substituted pyrazolo[1,5-a]pyrimidines found significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis .
  • Cytotoxicity Assessments : Compounds structurally similar to this compound were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293), showing low toxicity levels .
  • Molecular Docking Studies : Research involving docking studies has suggested that these compounds effectively bind to target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of pyrazolo[1,5-a]pyrimidine precursors with tert-butyl-substituted aryl halides under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
  • Step 2 : Piperazine ring introduction via nucleophilic substitution, using catalysts like triethylamine in dichloromethane at 0–5°C .
  • Key intermediates : 5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine and 4-(chloroethyl)piperazine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing its structure and purity?

  • X-ray crystallography : Resolves molecular geometry (e.g., bond angles, torsion angles) with mean C–C deviation <0.004 Å .
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies substituents (e.g., tert-butyl at δ 1.35 ppm, piperazine protons at δ 2.8–3.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Q. What are the solubility profiles and physicochemical properties critical for experimental design?

  • Solubility : Low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
  • LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity .
  • Stability : Degrades under prolonged UV exposure; recommend storage in amber vials at –20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Temperature control : Lower reaction temperatures (0–5°C) reduce side products during piperazine coupling .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU or DMAP) to enhance nucleophilic substitution efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >80% yield .

Q. What strategies address contradictory bioactivity data across studies?

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Assay standardization : Compare results under identical conditions (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Test derivatives (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .

Q. How can SAR studies evaluate the role of the tert-butyl group?

  • Analog synthesis : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups .
  • Binding assays : Use surface plasmon resonance (SPR) to measure affinity changes (ΔKD) for target proteins .
  • Computational docking : Compare tert-butyl interactions in binding pockets (e.g., hydrophobic vs. steric effects) .

Q. What computational approaches predict target interactions and selectivity?

  • Molecular docking : AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors near the pyrimidine ring) .

Q. What considerations are essential for in vivo pharmacokinetic studies?

  • Dosage formulation : Use PEG-400/saline (60:40) for improved solubility in rodent models .
  • Bioavailability metrics : Measure plasma concentration-time profiles (AUC0–24h) via LC-MS/MS .
  • Metabolite screening : Liver microsome assays (human/rat) to identify CYP450-mediated oxidation products .

Q. How are degradation products identified during stability studies?

  • Forced degradation : Expose to heat (60°C), light (UV 254 nm), and acidic/basic conditions .
  • LC-MS analysis : Use a Q-TOF mass spectrometer to fragment and annotate degradation peaks .
  • Kinetic modeling : Calculate half-life (t1/2) under accelerated storage conditions .

Q. What methodologies validate selectivity in enzyme inhibition assays?

  • Counter-screening : Test against related enzymes (e.g., PDE isoforms 1–11) at 10 µM .
  • Covalent binding assays : Use MALDI-TOF to detect irreversible adduct formation .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution (<3.0 Å) .

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